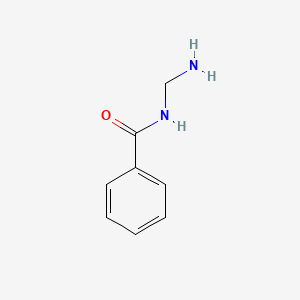

N-(aminomethyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

67908-02-5 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

N-(aminomethyl)benzamide |

InChI |

InChI=1S/C8H10N2O/c9-6-10-8(11)7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) |

InChI Key |

OMDXVUUWBNVTTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCN |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of N Aminomethyl Benzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For N-(aminomethyl)benzamide, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aminomethyl protons, and the amine and amide protons.

Aromatic Protons: The protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern will influence the multiplicity of these signals (e.g., doublets, triplets, multiplets). For benzamide (B126), aromatic protons are observed in the range of δ 7.4-8.1 ppm rsc.orgchemicalbook.com.

Aminomethyl Protons (-CH₂-NH₂): The methylene (B1212753) protons adjacent to the nitrogen of the amide and the primary amine would likely appear as a singlet or a multiplet. The chemical shift is influenced by both the amide and amine groups.

Amide Proton (-NH-C=O): The amide proton signal is typically a broad singlet and its chemical shift can vary significantly depending on the solvent and concentration, but it is often found in the range of δ 6.0-8.5 ppm. For instance, in N-benzylbenzamide, the amide proton appears around δ 6.4 ppm rsc.org.

Amine Protons (-NH₂): The protons of the primary amine group also give rise to a characteristically broad signal, the chemical shift of which is highly dependent on solvent, temperature, and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 7.4 - 8.2 | Multiplet |

| Amide (CO-NH) | 6.0 - 8.5 | Broad Singlet |

| Aminomethyl (N-CH₂-N) | ~4.5 | Singlet/Multiplet |

| Amine (CH₂-NH₂) | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

For this compound, the key resonances would include those for the carbonyl carbon, the aromatic carbons, and the aminomethyl carbon. Data for benzamide and its derivatives can be used to predict the approximate chemical shifts bmrb.iohmdb.caorgsyn.org.

Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically found in the most downfield region of the spectrum, typically between δ 165 and 175 ppm. For benzamide, this signal is observed around δ 169.9 ppm rsc.org.

Aromatic Carbons: The carbons of the benzene ring will appear in the region of δ 120-140 ppm. The carbon attached to the carbonyl group (ipso-carbon) will have a distinct chemical shift compared to the other aromatic carbons. In benzamide, the aromatic carbons resonate at approximately δ 127.5, 128.6, 132.2, and 132.8 ppm rsc.org.

Aminomethyl Carbon (-CH₂-): The carbon of the aminomethyl group is expected to appear in the aliphatic region of the spectrum, likely between δ 40 and 50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 167 - 172 |

| Aromatic (C-ipso) | 132 - 135 |

| Aromatic (Ar-C) | 127 - 133 |

| Aminomethyl (-CH₂-) | 40 - 50 |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the N-H and C=O stretching vibrations of the amide group, as well as the N-H vibrations of the primary amine and the C-H and C=C vibrations of the aromatic ring.

N-H Stretching (Amide and Amine): Primary amines typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹, while secondary amides show a single band in a similar region ucla.eduorgchemboulder.com. Therefore, a combination of bands is expected for this compound in this region.

C=O Stretching (Amide): The carbonyl group of the amide (Amide I band) gives a strong absorption band typically in the range of 1690-1630 cm⁻¹ ucla.edu. For N-benzylbenzamide, this peak is observed at 1645 cm⁻¹ researchgate.net.

N-H Bending (Amide and Amine): The N-H bending vibration of the amide (Amide II band) appears around 1640-1550 cm⁻¹. Primary amines also show a bending vibration in the 1650-1580 cm⁻¹ range orgchemboulder.com.

C-N Stretching: The C-N stretching vibration for aromatic amines is typically found between 1335-1250 cm⁻¹ orgchemboulder.com.

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the ring appear in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine/Amide | N-H Stretch | 3500 - 3300 |

| Aromatic | C-H Stretch | >3000 |

| Amide | C=O Stretch (Amide I) | 1690 - 1630 |

| Amine/Amide | N-H Bend (Amide II) | 1650 - 1550 |

| Aromatic | C=C Stretch | 1600 - 1450 |

| Aromatic Amine | C-N Stretch | 1335 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of this compound is 150.18 g/mol smolecule.comchemsynthesis.com.

Upon ionization, the molecular ion ([M]⁺) of this compound would undergo fragmentation. The fragmentation pattern of amides is well-documented. Common fragmentation pathways for aromatic amides include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often a prominent peak in the mass spectra of benzamides nih.govnih.gov.

Loss of the Amine/Amide Group: The molecule can fragment with the loss of the aminomethyl group or parts of it.

Further Fragmentation of the Benzoyl Cation: The benzoyl cation (m/z 105) can subsequently lose a molecule of carbon monoxide (CO) to form the phenyl cation (C₆H₅⁺) at m/z 77 nih.gov.

For N-methylbenzamide, prominent peaks are observed at m/z 135 (M⁺), 105, and 77, corresponding to the molecular ion, the benzoyl cation, and the phenyl cation, respectively nist.gov. A similar pattern would be expected for this compound, with the molecular ion peak at m/z 150.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 150 | Molecular Ion | [C₈H₁₀N₂O]⁺ |

| 105 | Benzoyl Cation | [C₇H₅O]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound itself is not described in the provided search results, studies on derivatives of benzamide reveal key structural features. For example, the crystal structures of various N-substituted benzamides have been determined, showing that the molecules often form hydrogen-bonded dimers or chains in the solid state uokerbala.edu.iqmdpi.com. The amide group is typically planar, and the orientation of the substituents on the nitrogen atom and the benzene ring can vary.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the elemental composition of a pure chemical compound. This method determines the mass percentage of each element present in the compound. For this compound, with the molecular formula C8H10N2O, the theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). chemsynthesis.comnih.gov

The molecular weight of this compound is 150.18 g/mol . chemsynthesis.comnih.gov The theoretical percentages of each element are calculated as follows:

Carbon (C): (8 * 12.011 g/mol ) / 150.18 g/mol * 100% = 63.98%

Hydrogen (H): (10 * 1.008 g/mol ) / 150.18 g/mol * 100% = 6.71%

Nitrogen (N): (2 * 14.007 g/mol ) / 150.18 g/mol * 100% = 18.65%

Oxygen (O): (1 * 15.999 g/mol ) / 150.18 g/mol * 100% = 10.65%

In a research or quality control setting, these theoretical values would be compared against the experimental results obtained from an elemental analyzer. A close agreement between the calculated and found percentages would confirm the empirical formula and the purity of the synthesized this compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 63.98 |

| Hydrogen | H | 6.71 |

| Nitrogen | N | 18.65 |

Note: The data in this table represents the calculated theoretical elemental composition based on the molecular formula of this compound.

Computational Chemistry and Theoretical Studies on N Aminomethyl Benzamide Systems

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are employed to understand the fundamental electronic structure and reactivity of N-(aminomethyl)benzamide systems. These studies provide a microscopic view of the molecule's characteristics, which are crucial for interpreting its chemical behavior and biological activity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines exact Hartree-Fock exchange with DFT exchange and correlation. researchgate.netnih.gov This method has been successfully applied to optimize the geometry of various molecular structures, providing insights into bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

In studies of molecules containing benzamide (B126) and other related structural motifs, DFT calculations at the B3LYP level, often with basis sets like 6-31G(d,p) or 6-311++G(d,p), are used to determine the most stable conformation (the lowest energy structure) of the molecule. researchgate.netnih.govnih.gov The stability of the optimized geometry is confirmed by frequency calculations, where the absence of imaginary frequencies indicates that the structure corresponds to a true energy minimum. researchgate.net These computational approaches are essential for understanding the three-dimensional arrangement of atoms, which is a critical determinant of a molecule's properties and its ability to interact with biological targets.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and chemical reactivity of a molecule. youtube.com The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. schrodinger.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. schrodinger.com A small HOMO-LUMO gap suggests that a molecule is more polarizable, has high chemical reactivity, and low kinetic stability. ijarset.comnih.gov This is because less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. nih.gov The analysis of the HOMO-LUMO gap is therefore crucial for predicting the reactivity and potential biological activity of this compound derivatives. nih.govresearchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. ijarset.comajchem-a.com These indices provide a theoretical framework for understanding a molecule's stability and reactivity. mdpi.com

Electronic Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies. ijarset.comnih.gov

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." ijarset.commdpi.com

Chemical Softness (S): Softness is the reciprocal of hardness and indicates a molecule's polarizability. nih.gov

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile and bind with biological macromolecules. ijarset.comnih.gov

These quantum chemical descriptors are vital for characterizing the reactivity profiles of this compound derivatives and predicting their interaction potential. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. ijarset.comresearchgate.net

Typically, regions of negative potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. ijarset.com These areas are often associated with electronegative atoms like oxygen or nitrogen. nih.govnih.gov Conversely, regions of positive potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack, often located around hydrogen atoms. nih.govnih.gov MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. researchgate.net

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as an this compound derivative, binds to a macromolecular target, typically a protein. These studies are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Derivatives of this compound have been investigated as inhibitors for a variety of protein targets implicated in different diseases. Molecular docking simulations are used to place the ligand into the binding site of the protein and score the interaction based on factors like shape complementarity and intermolecular forces.

Tyrosine Kinases: Several novel compounds incorporating the 4-(aminomethyl)benzamide (B1271630) fragment have been designed and evaluated as potential tyrosine kinase inhibitors for cancer therapy. nih.govnih.gov Docking studies have shown that using 4-(aminomethyl)benzamide as a flexible linker allows the molecule to fit favorably into the active site of protein kinases. nih.gov For instance, modeling has demonstrated that this linker can enable binding to the active center of the T315I-mutant of the Bcr-Abl protein, a target in chronic myeloid leukemia. nih.govnih.gov The majority of these synthesized compounds showed potent inhibitory activity against a panel of receptor tyrosine kinases. nih.govnih.gov

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a key target for neurodegenerative diseases like Alzheimer's. nih.govmdpi.com In silico modeling of N-amidoalkylated derivatives has been performed to evaluate their potential as GSK-3β inhibitors. researchgate.net Docking studies help to identify key interactions within the ATP-binding pocket of GSK-3β, which is defined by residues such as Val135 and Lys183. nih.gov Compounds like N-(((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) benzamide have been identified as promising candidates based on these docking results. researchgate.net

Filovirus Glycoproteins: A series of 4-(aminomethyl)benzamide derivatives have been discovered as remarkably potent small-molecule inhibitors of Ebola and Marburg virus entry. nih.govnih.gov These viruses use a surface glycoprotein (B1211001) (GP) to enter host cells. elifesciences.orgelifesciences.org Docking studies have investigated the binding of these benzamide compounds into a hydrophobic pocket on the GP, located between the GP1 and GP2 subunits. nih.gov The modeling suggests that these inhibitors interact with key residues like T519 and Y517 within this binding site, mimicking the interactions of other known inhibitors and preventing the conformational changes necessary for viral fusion. nih.gov

Conformation Analysis and Conformational Restraint Studies

Conformational analysis of this compound and its derivatives is crucial for understanding their interaction with biological targets. The flexibility of the benzamide core and the aminomethyl side chain allows the molecule to adopt various spatial arrangements, which influences binding affinity and activity. The amide bond itself is a key determinant of conformation, with a significant energy barrier to rotation leading to distinct, and often planar, cis and trans isomers. nih.govmdpi.com The trans conformation is generally more stable for sterically unrestrained amides. nih.gov

Computational methods are frequently employed to predict the most stable conformers. For instance, in a study of N-difluoromethylated anilides, Density Functional Theory (DFT) calculations were used to analyze conformational preferences, revealing that interactions between the difluoromethyl group, the carbonyl group, and the phenyl ring dictate whether a cis or trans conformation is favored. rsc.org

To enhance binding affinity and specificity, researchers often introduce conformational restraints into flexible molecules like this compound. This strategy aims to "pre-organize" the molecule into its bioactive conformation, reducing the entropic penalty upon binding. nih.gov A notable application of this approach was in the development of potent inhibitors of Ebola and Marburg virus entry based on the 4-(aminomethyl)benzamide scaffold. nih.govnih.govacs.org In this work, conformationally restricted analogs were created by incorporating the amide portion into indoline (B122111) and other heterocyclic systems. nih.gov This structural modification locked the molecule into a more rigid form, leading to compounds with superior antiviral activity compared to more flexible precursors. nih.govacs.org Such studies underscore the value of combining synthesis with computational analysis to rationally design constrained analogs with improved pharmacological properties.

Molecular Dynamics Simulations (if reported for specific derivatives)

Molecular Dynamics (MD) simulations serve as a powerful computational tool to study the dynamic behavior of molecules and their interactions with biological targets over time. nih.gov By simulating the atomic motions of a system, MD can provide insights into the stability of ligand-protein complexes, conformational changes upon binding, and the nature of intermolecular interactions. nih.govnih.gov

While extensive MD simulation studies specifically on the parent this compound are not widely reported, the technique has been applied to its derivatives to validate binding modes and assess complex stability. In a study on benzamide analogues as inhibitors of the filamentous temperature sensitive protein Z (FtsZ), a key bacterial division protein, a 15-nanosecond MD simulation was performed. nih.gov The simulation was used to confirm the stability of the complex formed between the FtsZ protein and the most promising inhibitor candidate, validating the interactions predicted by molecular docking. nih.gov Such simulations are critical for confirming that a proposed binding pose is maintained in a dynamic, more physiologically relevant environment. nih.gov

MD simulations complement other computational methods by providing a temporal dimension, revealing how molecules behave rather than offering a static picture. nih.gov This approach is invaluable in drug design for assessing the stability of predicted interactions and understanding the dynamic nature of the binding pocket. nih.govchemrevlett.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that correlate the chemical structure of compounds with their biological activity. These models are instrumental in drug discovery for predicting the activity of novel compounds and guiding the synthesis of more potent derivatives.

Two-dimensional (2D)-QSAR models establish a mathematical relationship between biological activity and physicochemical descriptors calculated from the 2D structure of the molecules. In a study of N-(2-Aminophenyl)-benzamide derivatives as Histone Deacetylase 2 (HDAC2) inhibitors, 2D-QSAR models were developed using methods such as Partial Least Squares (PLS) and Genetic Function Approximation (GFA). sphinxsai.comsemanticscholar.org The GFA method produced a statistically significant model with a good correlation coefficient (r² = 0.794) and cross-validated coefficient (r²cv = 0.634). sphinxsai.comsemanticscholar.org This study identified that descriptors like the logarithm of the partition coefficient (LogP), molecular weight (MW), number of hydrogen-bond acceptors, and the number of rotatable bonds were crucial for the inhibitory activity. sphinxsai.com

Similarly, a QSAR study on bicyclo((aryl)methyl)benzamide derivatives as Glycine (B1666218) Transporter Type 1 (GlyT1) inhibitors used Multiple Linear Regression (MLR) to build a predictive model. mdpi.com The resulting equation highlighted the importance of descriptors such as hydrogen bond donors (HBD), polarizability (αe), surface tension (ɣ), and various energy and topological parameters for biological activity. mdpi.com

Table 1: Selected 2D-QSAR Model Statistics for Benzamide Derivatives

| Derivative Series | Methodology | Correlation Coefficient (r²) | Cross-Validated Coefficient (q² or r²cv) | Key Descriptors | Reference |

|---|---|---|---|---|---|

| N-(2-Aminophenyl)-benzamides (HDAC2 Inhibitors) | GFA | 0.794 | 0.634 | LogP, MW, H-bond acceptors, Rotatable bonds | sphinxsai.com, semanticscholar.org |

| Bicyclo((aryl)methyl)benzamides (GlyT1 Inhibitors) | MLR | Not specified | Not specified | HBD, Polarizability, Surface Tension, Torsion Energy | mdpi.com |

Three-dimensional (3D)-QSAR models consider the 3D alignment of molecules and their surrounding interaction fields (e.g., steric and electrostatic) to explain biological activity. These models provide a more intuitive and visually interpretable guide for drug design.

For a series of 48 aminophenyl benzamide derivatives acting as Histone Deacetylase (HDAC) inhibitors, an atom-based 3D-QSAR model was developed. nih.govresearchgate.net This model yielded an excellent correlation coefficient (r² = 0.99) and good predictive power, confirmed by a high cross-validated correlation coefficient (q² = 0.85). nih.gov The study concluded that hydrophobic character and hydrogen bond donating groups were crucial for enhancing HDAC inhibition, while electron-withdrawing groups had a negative impact. nih.govresearchgate.net

Another study on N-(2-Aminophenyl)-benzamide derivatives as HDAC2 inhibitors employed Molecular Field Analysis (MFA). sphinxsai.comsemanticscholar.org The resulting 3D-QSAR model was highly predictive, with an r² value of 0.927 and a cross-validated coefficient (r²cv) of 0.815. sphinxsai.comsemanticscholar.org Similarly, a 3D-QSAR model for benzamide analogues as FtsZ inhibitors produced a statistically significant model with a good correlation coefficient (R² = 0.8319) and cross-validated coefficient (Q² = 0.6213). nih.gov These 3D-QSAR models provide valuable insights into the spatial arrangement of functional groups required for optimal interaction with the target receptor.

Table 2: Selected 3D-QSAR Model Statistics for Benzamide Derivatives

| Derivative Series | Methodology | Correlation Coefficient (r² or R²) | Cross-Validated Coefficient (q² or Q²) | Key Findings | Reference |

|---|---|---|---|---|---|

| Aminophenyl benzamides (HDAC Inhibitors) | Atom-based 3D-QSAR | 0.99 | 0.85 | Hydrophobic character and H-bond donors enhance activity. | nih.gov, researchgate.net |

| N-(2-Aminophenyl)-benzamides (HDAC2 Inhibitors) | MFA | 0.927 | 0.815 (r²cv) | Generated a highly predictive and statistically significant model. | sphinxsai.com, semanticscholar.org |

| Benzamide analogues (FtsZ Inhibitors) | Atom-based 3D-QSAR | 0.8319 | 0.6213 | Model displayed good correlation between experimental and predicted activity. | nih.gov |

Theoretical Justifications for Reaction Mechanisms and Regioselectivity (e.g., N-Alkylation)

Computational chemistry provides powerful tools for elucidating reaction mechanisms and predicting the regioselectivity of chemical transformations. Density Functional Theory (DFT) is a particularly common method for studying reaction pathways, transition states, and the electronic properties of reactants. mdpi.comresearchgate.net

The N-alkylation of benzamide derivatives is a key reaction, and theoretical studies have been used to explain its regioselectivity. For example, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole, an analogue containing an amide-like structure, was studied using DFT calculations at the B3LYP level. mdpi.comresearchgate.net The reaction with benzyl (B1604629) bromide yielded two distinct regioisomers. mdpi.com Computational analysis of the reaction pathway, including the calculation of electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO), helped to confirm the experimentally observed product distribution and rationalize the tautomeric equilibrium of the starting material. researchgate.net

In a separate study, the regioselective N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide was investigated. nih.gov Experimentally, the alkylation occurs exclusively on the nitrogen of the oxoquinoline ring, not on the amide nitrogen. nih.gov DFT calculations were employed to understand this outcome. The study concluded that the observed regioselectivity is a direct result of the higher acidity of the N-H proton on the oxoquinoline ring compared to the amide N-H proton, making it the preferential site for deprotonation and subsequent alkylation. nih.gov

These examples demonstrate how theoretical calculations can provide a deep, quantitative understanding of why a reaction proceeds through a specific pathway or yields a particular product, offering predictive power that complements experimental work.

Mentioned Compounds

Advanced Research Applications and Mechanistic Biological Relevance of N Aminomethyl Benzamide and Its Derivatives

Mechanistic Insights into Antiviral Activity

N-(aminomethyl)benzamide and its derivatives have emerged as a significant class of compounds in antiviral research, particularly for their potent inhibitory effects against highly pathogenic viruses. Mechanistic studies have focused on their ability to disrupt the initial and essential stages of the viral life cycle, specifically preventing the virus from entering the host cell.

Filovirus (Ebola and Marburg Virus) Entry Inhibition Mechanisms

Research has identified derivatives of 4-(aminomethyl)benzamide (B1271630) as remarkably potent small-molecule inhibitors of filovirus entry. nih.govcdc.govnih.gov These compounds are effective against both Ebola virus (EBOV) and Marburg virus (MARV), which are responsible for severe and often fatal hemorrhagic fevers. researchgate.netnih.gov The primary mechanism of action for these benzamide-based inhibitors is the blockade of the viral entry process, which is the first step in the infection cycle. nih.gov

The entry of filoviruses into host cells is a complex process mediated by the viral glycoprotein (B1211001) (GP), which is the sole protein on the virion surface responsible for attachment to host cell receptors and subsequent membrane fusion. google.com By targeting this GP-mediated entry, this compound derivatives effectively halt the infection before the viral genetic material can be released into the host cell for replication. nih.govgoogle.com This targeted approach has been validated through studies using pseudotyped viruses, a surrogate system that allows for the safe study of viral entry mechanisms of highly pathogenic viruses in a lower biosafety level setting. nih.govacs.org Several substituted 4-(aminomethyl)benzamides were shown to inhibit the entry of both EBOV and MARV pseudovirions, with subsequent confirmation of their activity against wild-type infectious viruses. nih.govacs.org

Studies have revealed at least three distinct mechanisms by which small molecules, including benzamide (B126) derivatives, can inhibit filovirus entry:

Direct binding to the internal fusion loop region of the Ebola virus glycoprotein (GP). semanticscholar.org

Interaction with the HR2 domain, which is a likely primary binding site for Marburg virus GP inhibitors. semanticscholar.org

Lysosome trapping, which increases the drug's concentration in the lysosome—the cellular compartment where viral fusion occurs—thereby enhancing viral inhibition. semanticscholar.org

The development of these compounds addresses an urgent need for effective small-molecule therapeutics to combat filovirus outbreaks. nih.gov

Interaction with Viral Glycoproteins and Fusion Processes

The antiviral activity of this compound derivatives is directly linked to their interaction with the viral glycoprotein (GP). nih.gov The filovirus GP is a class I fusion protein composed of two subunits, GP1 and GP2. GP1 is responsible for binding to the host cell receptor, while GP2 mediates the fusion of the viral and host cell membranes. google.com The benzamide-based inhibitors are believed to interfere with the function of these glycoproteins, thereby preventing the critical membrane fusion step. nih.gov

Viral fusion glycoproteins drive the membrane fusion reaction through highly regulated conformational changes. researchgate.netnih.gov Small-molecule inhibitors can disrupt these changes, effectively halting the entry process. researchgate.net For filoviruses, after the virus is internalized into the host cell's endosomes, specific triggers cause the GP to undergo a series of structural rearrangements. These changes expose the fusion peptide, which inserts into the endosomal membrane, ultimately bringing the viral and host membranes together to fuse.

The 4-(aminomethyl)benzamide series of inhibitors functions by blocking this GP-mediated fusion. nih.gov While the precise binding site for this specific class of benzamides is a subject of ongoing research, it is understood that their interaction with GP prevents the conformational changes necessary for fusion. nih.gov This mechanism is supported by evidence from other small molecules like toremifene, which has been shown to bind directly to EBOV GP and destabilize it, providing validation for the development of GP-targeting agents like the 4-(aminomethyl)benzamides. nih.govsemanticscholar.org The effectiveness of these compounds against both Ebola and Marburg viruses suggests they target a conserved aspect of the GP-mediated entry process. acs.org

Table 1: Antiviral Activity of Selected 4-(Aminomethyl)benzamide Derivatives Against Filoviruses

| Compound | Target Virus | Assay Type | EC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 32 | Ebola Virus (EBOV) | Wild-Type Virus | 0.11 | > 100 |

| 32 | Marburg Virus (MARV) | Wild-Type Virus | 1.23 | > 100 |

| 35 | Ebola Virus (EBOV) | Wild-Type Virus | 0.31 | > 100 |

| 35 | Marburg Virus (MARV) | Wild-Type Virus | 0.82 | > 100 |

| CBS1118 | Ebola Virus (EBOV) | Pseudovirus | < 10 | Not Reported |

| CBS1118 | Marburg Virus (MARV) | Pseudovirus | < 10 | Not Reported |

| Compound 1 | Ebola Virus (EBOV) | Pseudovirus | 0.22 | > 100 |

| Compound 1 | Marburg Virus (MARV) | Pseudovirus | 5.28 | > 100 |

Data sourced from Gaisina et al., 2020 and Gunda et al., 2024. nih.govacs.org EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. SI (Selectivity Index) is the ratio of the toxic concentration to the effective concentration of a drug, with higher values indicating a more favorable profile.

Supramolecular Chemistry and Materials Science Applications

The structural features of this compound, particularly the presence of amide and amine functional groups, make it a versatile building block in supramolecular chemistry and materials science. smolecule.com These groups are capable of forming specific and directional non-covalent interactions, which are the basis for the self-assembly of small molecules into larger, well-ordered structures like gels and other functional materials.

Formation of Supramolecular Assemblies, Organogels, and Hydrogels

Supramolecular gels are soft materials formed by the self-assembly of low-molecular-weight gelators into three-dimensional networks that immobilize solvent molecules. nih.gov Amide compounds with aromatic groups are particularly effective gelators due to their ability to form robust networks. nih.gov The self-assembly process allows small, functionalized molecules to organize into supramolecular nanostructures, which is a powerful method for developing new materials. nih.gov

While specific research on this compound as a primary gelator is emerging, the broader class of amide derivatives with aromatic headgroups has been shown to form organogels. nih.gov These gels can be designed to respond to external stimuli and can encapsulate other molecules, such as drugs, within their porous 3D structures. nih.govmdpi.com The gelation behavior can be tuned by modifying the molecular structure, such as altering the size of the aromatic headgroups, which influences the efficiency of gel formation in different organic solvents. nih.gov Hydrogels, which are similar networks that trap water, can also be formed through the self-assembly of oligomers or polymers via non-covalent interactions, leading to a wide range of biomedical applications. mdpi.com

Investigation of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking) in Self-Assembly

The self-assembly of molecules like this compound into supramolecular structures is driven by a combination of weak, non-covalent interactions. nih.govnih.gov These interactions, though individually weak, act cooperatively to create stable, ordered architectures. mdpi.com

Key non-covalent interactions involved include:

Hydrogen Bonding: The amide (-CONH-) and amine (-NH₂) groups in this compound are excellent hydrogen bond donors and acceptors. Hydrogen bonds are highly directional and are a primary driving force in the formation of the fibrous networks that constitute gels. nih.gov

π-π Stacking: The benzene (B151609) ring in the benzamide structure allows for π-π stacking interactions between aromatic rings of adjacent molecules. This interaction contributes significantly to the stability of the self-assembled structures. nih.gov

Hydrophobic Interactions: These forces drive nonpolar parts of molecules to aggregate in aqueous environments, playing a crucial role in the formation of hydrogels. mdpi.comnih.gov

The balance between these different forces determines the final structure and properties of the resulting supramolecular material. nih.gov Computational methods, such as the independent gradient model, can be used to visualize and understand the weak non-covalent interactions that stabilize these assemblies. researchgate.net

Cooperative Supramolecular Polymerization

Supramolecular polymerization is a specific type of self-assembly where monomeric units associate through reversible, non-covalent interactions to form polymer-like chains. This process is often cooperative, meaning that after an initial slow nucleation step, the subsequent addition of monomers to the growing chain becomes much more favorable. This leads to the formation of well-defined, high-aspect-ratio structures, which are characteristic of many supramolecular gels.

The principles of non-covalent self-assembly that govern the formation of gels from benzamide derivatives are consistent with the mechanisms of cooperative supramolecular polymerization. nih.gov The combination of directional hydrogen bonding and π-π stacking can lead to the formation of one-dimensional polymer-like chains that subsequently entangle to form a gel network. This bottom-up approach allows for the creation of complex and functional architectures from simple molecular building blocks. nih.gov

Exploration of the Aminomethylbenzamide Scaffold as a Flexible Linker in Molecular Design

The this compound scaffold is a valuable component in molecular design, frequently utilized as a flexible linker to connect different functional moieties within a single molecule. Its utility stems from the inherent structural characteristics that permit considerable conformational freedom. The flexibility is primarily attributed to the rotatable single bonds within the aminomethyl group (-CH₂-NH-) and the amide linkage (-C(O)-NH-). This allows the molecular fragments attached to either end of the scaffold to orient themselves in various spatial arrangements, which can be crucial for optimizing interactions with biological targets.

In the field of drug discovery, linkers are essential for developing molecules such as bivalent ligands, antibody-drug conjugates, and Proteolysis Targeting Chimeras (PROTACs). The length and flexibility of the linker can significantly impact the efficacy, selectivity, and pharmacokinetic properties of a therapeutic agent. Flexible linkers, like the aminomethylbenzamide scaffold, allow connected domains to move relative to one another, which can facilitate binding to multiple sites on a target protein or simultaneous engagement with two different proteins.

Research into potent inhibitors of Ebola (EBOV) and Marburg (MARV) virus entry has highlighted the importance of the 4-(aminomethyl)benzamide scaffold as a linker. nih.gov In structure-activity relationship (SAR) studies, modifications to the linker portion of these molecules led to significant changes in antiviral potency. These findings underscore how the scaffold's flexibility and length are critical determinants of biological activity, allowing for the fine-tuning of a molecule's properties to achieve optimal therapeutic effect. nih.gov For instance, altering the length of the carbon chain connecting the key pharmacophores demonstrated the scaffold's role in dictating the spatial relationship between binding domains. nih.gov

The table below summarizes key research findings on how modifications to the linker region of 4-(aminomethyl)benzamide derivatives affect their antiviral potency against filoviruses like Ebola.

| Modification to Linker | Effect on Potency | Reference |

| Replacement with a two-carbon linker | 2.3-fold decrease in potency | nih.gov |

| Use of a shorter linker | Significant reduction in potency | nih.gov |

| Insertion of an oxygen atom (ether linkage) | Greater reduction in potency | nih.gov |

Coordination Chemistry with Metal Ions (where the aminomethylbenzamide motif is involved as a ligand)

The this compound motif is a versatile ligand in coordination chemistry due to the presence of multiple potential donor atoms that can bind to a central metal ion. Transition metal carboxamide complexes are a broad class of compounds where the amide group plays a central role in coordination. wikipedia.org Typically, amides bind to metal ions through the carbonyl oxygen atom, which is considered the most basic and favorable coordination site. wikipedia.org However, the aminomethylbenzamide structure also contains a primary amine nitrogen, which is another effective donor site.

This dual-donor capability allows the aminomethylbenzamide scaffold to act as a chelating ligand, forming a stable ring structure with the metal ion. Chelation involving both the carbonyl oxygen and the amino nitrogen can lead to the formation of highly stable metal complexes. Studies on the coordination chemistry of related aminobenzamides with copper(II) have shown that these ligands can form chelates by binding through the amide oxygen and the amino nitrogen. mdpi.com This bidentate coordination mode is a common feature for ligands containing both amine and amide functionalities.

The specific coordination mode can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. In many complexes, the geometry around the metal ion is often axially elongated octahedral or square pyramidal. mdpi.com The interaction between the ligand and the metal ion can be characterized using various spectroscopic techniques, such as infrared (IR) spectroscopy, where shifts in the vibrational frequencies of the C=O and N-H bonds upon coordination provide evidence of binding.

The table below details the coordination behavior of aminobenzamide and related carboxamide ligands with various transition metal ions.

| Metal Ion | Ligand Type | Coordinating Atoms | Observed Coordination Behavior | Reference |

| Copper(II) | 2- and 4-Aminobenzamides | Amide Oxygen, Amino Nitrogen | Forms chelate complexes; coordination results in axially elongated octahedral or square pyramidal geometry. | mdpi.com |

| Copper(II), Nickel(II), Cobalt(II), Zinc(II) | N,N′-dimethyl-N,N′-bis(2′-pyridinecarboxamide)-1,2-ethane | Pyridyl Nitrogen, Amide Oxygen | Forms six-coordinate polymeric complexes, with the ligand acting as a bis-bidentate linker. | mq.edu.au |

| Palladium(II), Platinum(II), Silver(I) | N,N′-dimethyl-N,N′-bis(2′-pyridinecarboxamide)-1,2-ethane | Pyridyl Nitrogen | The ligand functions as an N₂-bidentate, coordinating through the two pyridyl nitrogen atoms only. | mq.edu.au |

| General Transition Metals | Carboxamides (e.g., DMF) | Amide Oxygen | The amide binds as a neutral, two-electron donor ligand through the oxygen atom. The M-O=C core is planar. | wikipedia.org |

Q & A

Q. What are the common synthetic routes for N-(aminomethyl)benzamide derivatives, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves reacting N-(aminomethyl)benzamide with aryl isothiocyanates in methanol under reflux (50°C for 1 hour). Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of reactants), solvent choice (methanol for solubility and reactivity), and purification via hot methanol washing to remove unreacted reagents . Optimization may involve adjusting reaction time, temperature, or catalyst use (e.g., triethylamine for base-sensitive intermediates).

Q. How can FT-IR and NMR spectroscopy confirm the structural integrity of this compound derivatives?

Methodological Answer:

- FT-IR : Characteristic peaks include:

- ~3500–3300 cm⁻¹ : Stretching vibrations for -NH₂ and -NH (amide).

- ~1660–1683 cm⁻¹ : C=O stretch of the amide group.

For example, N-(aminomethyl)-4-nitrobenzamide shows distinct C=O at 1683 cm⁻¹, differing from non-nitro derivatives .

Q. What purification strategies are effective for isolating this compound derivatives?

Methodological Answer: Post-synthesis, precipitation is commonly used due to the low solubility of benzamide derivatives in methanol. Filtration followed by hot methanol washing removes impurities (e.g., unreacted isothiocyanates). Column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for structurally similar analogs. Purity can be verified via TLC (Rf values) and melting point analysis .

Advanced Research Questions

Q. How can researchers design experiments to evaluate HDAC inhibitory activity in this compound analogs?

Methodological Answer:

- In vitro HDAC assays : Use fluorogenic substrates (e.g., acetylated lysine derivatives) with recombinant HDAC enzymes. Measure deacetylation rates via fluorescence emission (λex/λem = 360/460 nm).

- Brain region selectivity : Compare potency in tissue homogenates (e.g., frontal cortex vs. striatum) using Western blotting for acetylated histone H3 (Ac-H3). For example, MS-275 (a benzamide derivative) showed 30–100× higher potency in the frontal cortex than valproate .

- Chromatin immunoprecipitation (ChIP) : Validate target gene regulation (e.g., RELN or GAD67 promoters) to confirm epigenetic mechanisms .

Q. What methodological approaches determine the cytotoxic effects of this compound derivatives in cancer cell lines?

Methodological Answer:

- Cell viability assays : Use MTT or resazurin-based protocols. For example, N-(phenylcarbamoyl)benzamide reduced HeLa cell viability to 20% at 0.8 mM (IC₈₀ = 191.1 ppm), outperforming hydroxyurea (IC₈₀ = 4.3 mM) .

- Dose-response curves : Fit data using probit analysis (SPSS or GraphPad Prism) to calculate IC₅₀/IC₈₀ values.

- Apoptosis markers : Annexin V/PI staining and caspase-3 activation assays confirm mechanistic pathways .

Q. How do structural modifications of the benzamide core influence pharmacological activity, and what strategies optimize selectivity?

Methodological Answer:

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂ at the para position) enhance HDAC inhibition by increasing electrophilicity. Conversely, bulky groups (e.g., -CF₃) may improve blood-brain barrier penetration .

- SAR trends : For cytotoxic analogs, N-alkylation (e.g., ethyl or butyl) increases lipophilicity and membrane permeability, while aryl substitutions (e.g., pyridinyl) enhance target binding .

- Computational modeling : Docking studies (AutoDock Vina) predict interactions with HDAC active sites or cancer-related enzymes. Validate with mutagenesis assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.